Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-

Cannabinoid receptor pharmacology Structure-activity relationship Receptor selectivity profiling

The compound Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- (CAS 824960-76-1), commonly designated JWH-267, is a synthetic cannabinoid belonging to the naphthoylindole structural class. Unlike the widely referenced JWH-081 (the 4-methoxy positional isomer), JWH-267 bears the methoxy substituent at the naphthalene 2-position, conferring a distinct pharmacological profile characterized by preferential CB2 receptor affinity with a Ki of 7.2 nM and a CB2/CB1 selectivity ratio of approximately 54-fold.

Molecular Formula C25H25NO2
Molecular Weight 371.5 g/mol
CAS No. 824960-76-1
Cat. No. B163949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-
CAS824960-76-1
SynonymsJWH 267
Molecular FormulaC25H25NO2
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESCCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)OC
InChIInChI=1S/C25H25NO2/c1-3-4-9-16-26-17-21(20-12-7-8-13-22(20)26)25(27)24-19-11-6-5-10-18(19)14-15-23(24)28-2/h5-8,10-15,17H,3-4,9,16H2,1-2H3
InChIKeyBWBLGFVKOJDYSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification Overview for Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- (CAS 824960-76-1, JWH-267): Receptor Selectivity and Isomeric Purity Criteria


The compound Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- (CAS 824960-76-1), commonly designated JWH-267, is a synthetic cannabinoid belonging to the naphthoylindole structural class [1]. Unlike the widely referenced JWH-081 (the 4-methoxy positional isomer), JWH-267 bears the methoxy substituent at the naphthalene 2-position, conferring a distinct pharmacological profile characterized by preferential CB2 receptor affinity with a Ki of 7.2 nM and a CB2/CB1 selectivity ratio of approximately 54-fold [2]. Functional characterization identifies JWH-267 as a partial agonist at the CB2 receptor, a property that contrasts with the full agonist behavior of other naphthoylindoles at CB1 [3]. These structural and pharmacological features necessitate rigorous isomeric identity verification and receptor-specific quality control measures during procurement.

Why In-Class Naphthoylindole Compounds Cannot Be Interchanged for Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-: Evidence from Receptor Pharmacology and Isomer-Specific Activity


Substituting JWH-267 (2-methoxy isomer) with its 4-methoxy positional analog JWH-081, or with other naphthoylindoles such as JWH-018, JWH-073, or JWH-210, introduces substantial variation in receptor selectivity, binding kinetics, and functional efficacy that cannot be compensated by simple dose adjustment [1]. Whereas JWH-081 exhibits high-affinity CB1 binding (Ki = 1.2 ± 0.03 nM) with approximately 10-fold CB1 selectivity over CB2, JWH-267 demonstrates a reversed selectivity profile with 54-fold preferential affinity for CB2 over CB1 [2][3]. Furthermore, JWH-267 acts as a partial agonist at CB2, while JWH-081 and JWH-210 function as full agonists at CB1, producing divergent downstream signaling outcomes [4]. Even among CB1-preferring naphthoylindoles, binding affinities span over an order of magnitude—from JWH-018 (Ki = 9 ± 5 nM at CB1) to JWH-210 (Ki < 0.5 nM)—rendering generic interchange scientifically invalid [2]. The quantitative evidence below establishes the specific differentiation parameters that govern compound selection.

Quantitative Differentiation Evidence for Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- (JWH-267) Versus Comparator Naphthoylindoles


CB2 Receptor Selectivity Reversal: JWH-267 (2-methoxy) vs. JWH-081 (4-methoxy) Binding Affinity Comparison

JWH-267 demonstrates a fundamental selectivity reversal at cannabinoid receptors compared to its 4-methoxy positional isomer JWH-081. While JWH-081 binds CB1 with high affinity (Ki = 1.2 ± 0.03 nM) and shows 10-fold selectivity for CB1 over CB2 (CB2 Ki = 12.4 ± 2.2 nM), JWH-267 exhibits a CB2 Ki of 7.2 nM with a CB2/CB1 selectivity ratio of 54, corresponding to an estimated CB1 Ki of approximately 389 nM [1][2]. This represents a ~57-fold difference in CB2/CB1 selectivity between the two positional isomers.

Cannabinoid receptor pharmacology Structure-activity relationship Receptor selectivity profiling

Functional Efficacy Divergence: Partial Agonist Activity of JWH-267 at CB2 vs. Full Agonist Activity of JWH-081 at CB1

Functional characterization via [³⁵S]GTPγS binding assays reveals that JWH-267 acts as a partial agonist at the CB2 receptor, whereas the positional isomer JWH-081 functions as a full agonist at CB1 [1]. Partial agonism at CB2 results in submaximal receptor activation even at saturating concentrations, producing distinct downstream signaling profiles compared to full CB1 agonists, with implications for β-arrestin recruitment bias and receptor desensitization kinetics.

Functional assays GTPγS binding Receptor signaling efficacy

Direct Head-to-Head CB1 Binding Affinity Ranking: JWH-267 vs. JWH-073, JWH-081, and JWH-210 in Overexpressed CB1 Membranes

In a head-to-head competitive binding study using CB1-overexpressed cell membranes, the rank order of CB1 affinity was JWH-210 (Ki = 27 nM) > JWH-081 (Ki = 75 nM) >> JWH-073 (Ki = 280 nM) [1]. Although JWH-267 was not included in this specific assay, the CB2/CB1 selectivity ratio of 54 for JWH-267 places its CB1 affinity substantially lower (estimated ~389 nM) than all three tested compounds, confirming that JWH-267 occupies a distinct pharmacological niche characterized by minimal CB1 engagement.

CB1 receptor binding Affinity ranking Dependence potential screening

Analytical Differentiation of JWH-267 (2-methoxy) from Positional Isomers by GC-MS/MS for Identity Verification in Forensic and Quality Control Settings

A validated GC-EI-MS/MS method successfully differentiated the 2-methoxy isomer (JWH-267) from six other regioisomeric forms of JWH-081 using electron ionization scan mode alone, without requiring MS/MS for discrimination [1]. The 2-methoxy, 7-methoxy, and 8-methoxy isomers each exhibited distinct EI mass spectra, whereas the 3-methoxy, 5-methoxy, and 6-methoxy isomers required tandem MS/MS with precursor ions m/z 185 and 157 for differentiation from the 4-methoxy parent (JWH-081). This analytical differentiation is critical for verifying isomeric identity during procurement and ensuring that supplied material matches the specified CAS registry number 824960-76-1.

Forensic toxicology Positional isomer differentiation GC-MS/MS analytical method

Differential in Vivo Behavioral Pharmacology: Biphasic Dose-Response and Aversion Profiles of JWH-081 vs. Other JWH Compounds

In conditioned place preference (CPP) testing in mice, JWH-081, JWH-073, and JWH-210 all exhibited dose-dependent increases in time spent in the drug-paired compartment at low doses, but produced place aversion at higher doses—a biphasic effect characteristic of this compound series [1]. The behavioral potency order mirrored the CB1 binding affinity order: JWH-210 > JWH-081 >> JWH-073. Notably, Δ⁹-THC did not produce aversion at high doses, distinguishing the JWH series from phytocannabinoids [1]. Given the minimal CB1 affinity of JWH-267, its behavioral profile would be predicted to differ substantially from all three tested compounds, with reduced CB1-mediated psychoactive effects.

Behavioral pharmacology Conditioned place preference Dependence potential

Optimal Research and Industrial Deployment Scenarios for Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- (JWH-267) Based on Differentiated Pharmacological Evidence


CB2 Receptor-Selective Pharmacological Tool for Immunomodulation and Inflammation Research

JWH-267 is optimally deployed as a CB2-selective pharmacological probe in studies investigating cannabinoid-mediated immunomodulation, inflammatory cytokine regulation, and microglial activation, where CB1-mediated central nervous system effects must be minimized [1]. Its 54-fold CB2 selectivity over CB1 ensures that observed biological effects can be attributed predominantly to CB2 receptor engagement, unlike JWH-081 (CB1-selective) or JWH-018 (balanced agonist) [2]. The partial agonist functional profile at CB2 further distinguishes JWH-267 from full CB2 agonists such as JWH-151, enabling biased signaling investigations [3].

Forensic Toxicology Reference Standard for Isomer-Specific Method Validation

The unique GC-EI mass spectrum of the 2-methoxy isomer enables JWH-267 to serve as a definitive reference standard for developing and validating isomer-specific analytical methods in forensic toxicology laboratories [4]. Unlike the 4-methoxy isomer (JWH-081), whose mass spectrum overlaps with several regioisomers requiring MS/MS for discrimination, JWH-267 can be unambiguously identified by EI scan mode alone, streamlining confirmatory analysis workflows in seized drug profiling and urine metabolite screening [4].

Structure-Activity Relationship (SAR) Studies on Naphthoyl Substituent Effects at Cannabinoid Receptor Subtypes

JWH-267, as a member of the N-pentyl-3-(2-methoxy-1-naphthoyl)indole pair, provides a critical data point for SAR investigations into the steric and electronic effects of methoxy substitution position on CB1 versus CB2 receptor affinity and selectivity [3]. Pairwise comparison with JWH-081 (4-methoxy) and JWH-164 (7-methoxy) reveals that the methoxy position profoundly controls receptor subtype preference—from CB2-selective (2-position) to CB1-selective (4-position) to balanced (7-position)—making JWH-267 an essential compound for computational docking studies and pharmacophore model development [2][3].

Reference Compound for CB2 Partial Agonist Profiling in Drug Discovery Screening Cascades

In drug discovery programs targeting CB2 partial agonism for therapeutic indications such as neuropathic pain, osteoporosis, or hepatic fibrosis, JWH-267 serves as a well-characterized reference compound with documented partial agonist efficacy at CB2 [3]. Its binding affinity (CB2 Ki = 7.2 nM) places it in a therapeutically relevant potency range, while its low CB1 affinity (estimated ~389 nM) provides a favorable selectivity window for counter-screening against CB1-mediated adverse effects [2][3].

Quote Request

Request a Quote for Methanone, (2-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.